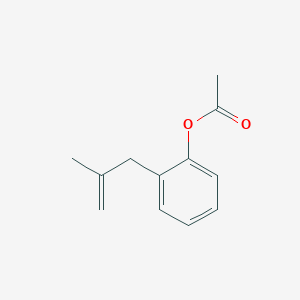

3-(2-乙酰氧基苯基)-2-甲基-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Acetoxyphenyl)-2-methyl-1-propene is a chemical compound with the linear formula C12H14O2 . It has a molecular weight of 190.24 . The compound appears as a light yellow oil .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . Another study reported the synthesis of novel benzamide compounds starting from 3-acetoxy-2-methylbenzoic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, a novel 3-acetoxy-2-methylbenzoic anhydride compound was investigated by elemental analysis, FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . The X-ray findings showed that the molecule has a nearly planar shape .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the carboxylic anhydride series, which includes compounds like 3-acetoxy-2-methylbenzoic anhydride, is a very diverse class of organic compounds that serve both as a precursor for the synthesis of esters, amides, drugs, and peptides and as a versatile reagent for numerous reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 3-(2-Acetoxyphenyl)-2-methyl-1-propene appears as a light yellow oil .科学研究应用

环化和合成

- 3-苯硫代-2-(三甲基甲硅烷基)丙烯已被用于通过[3+3]环化制备亚甲基环己烷,展示了其在复杂分子合成中的用途 (Ward 和 Kaller,1991)。

与丙炔酸烷基酯的反应

- 在一项探索与丙炔酸烷基酯反应的研究中,2-氨基苯酚与这些化合物反应生成3-甲基-2H-1,4-苯并恶嗪-2-酮衍生物和甲基(E)-3-(2-氨基苯氧基)-2-丙烯酸酯的混合物,表明有可能产生一系列有机化合物 (Yavari 等人,2006)。

1-乙酰氧基-3-氯-2-丙酮的前体

- 1,2-二乙酰氧基-2-丙烯,一种相关化合物,被制备用作1-乙酰氧基-3-氯-2-丙酮的前体,突出了其在制备更复杂化学品中的作用 (Kunikazu 和 Kondo,1990)。

醛类的乙酰氧基烯丙基化

- 3-溴-1-乙酰氧基-1-丙烯等前体可用于醛类的乙酰氧基烯丙基化,这是有机化学中的一项重要反应 (Lombardo 等人,2001)。

聚合物研究

- 3-{4-[(3,5-二叔丁基-4-乙酰氧基苯基)(3,5-二叔丁基-4-氧代环己-2,5-二烯-1-亚甲基)甲基]苯基}噻吩等化合物已被合成用于聚合物研究,特别是用于制造具有高自旋浓度的聚合物,这在材料科学中具有重要意义 (Miyasaka 等人,2001)。

大气化学研究

- 在大气化学中,已经研究了3-甲基-2-丁烯-1-醇等不饱和醇类的气相反应,以了解其大气降解途径,这对于了解环境化学至关重要 (Noda 等人,2000)。

作用机制

Target of Action

The primary target of 3-(2-Acetoxyphenyl)-2-methyl-1-propene is the prostaglandin cyclooxygenases-1 (COX-1) and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .

Mode of Action

The compound interacts with its targets primarily through acetylation . Acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .

Biochemical Pathways

The affected biochemical pathways primarily involve the arachidonic acid cascade . The compound’s action on COX-1 and COX-2 enzymes inhibits the conversion of arachidonic acid to PGH2, thereby affecting the synthesis of prostanoids .

Pharmacokinetics

Similar compounds like acetylsalicylic acid (aspirin) are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of prostaglandin biosynthesis . This leads to anti-inflammatory, analgesic, and antipyretic effects .

安全和危害

未来方向

The future directions of similar compounds have been discussed . For instance, the role of aspirin, a similar compound, in primary prevention of cardiovascular disease is controversial . Future research could focus on the development of more selective inhibitors and the exploration of their therapeutic potential .

属性

IUPAC Name |

[2-(2-methylprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)8-11-6-4-5-7-12(11)14-10(3)13/h4-7H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMBMHSCDXADEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641191 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxyphenyl)-2-methyl-1-propene | |

CAS RN |

861009-82-7 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)